Ethyl morpholin-4-yl(oxo)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBZMGEGJKXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304407 | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20943-61-7 | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-oxo-4-morpholineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl morpholin-4-yl(oxo)acetate CAS number and IUPAC nomenclature
CAS Number: 20943-61-7 IUPAC Name: Ethyl 2-(morpholin-4-yl)-2-oxoacetate Synonyms: Ethyl 2-morpholino-2-oxoacetate; Ethyl oxo(morpholino)acetate
Executive Summary
Ethyl morpholin-4-yl(oxo)acetate is a specialized bifunctional building block used extensively in medicinal chemistry. Structurally, it consists of a morpholine ring attached to an α-keto ester (glyoxylate) moiety. This unique arrangement makes it a critical intermediate for synthesizing α-ketoamides —a privileged scaffold in protease and kinase inhibitors—and for constructing heterocyclic systems such as pyrazinones and oxazoles .
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.
Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Boiling Point | ~310°C (Predicted at 760 mmHg) |
| Density | ~1.2 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| Stability | Moisture sensitive (ester hydrolysis); Stable under inert atmosphere |
| InChI Key | NTACMHVXGGGRQU-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the acylation of morpholine with ethyl chlorooxoacetate (ethyl oxalyl chloride) in the presence of a non-nucleophilic base.
Reaction Logic
The reaction is highly exothermic due to the high reactivity of the acyl chloride. Temperature control is critical to prevent the formation of bis-morpholide byproducts (where the ester group also reacts, though less likely under controlled conditions).
Validated Protocol
Reagents:
-
Morpholine (1.0 eq)
-
Ethyl chlorooxoacetate (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add Morpholine (10 mmol) and TEA (12 mmol) to anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add Ethyl chlorooxoacetate (11 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. Note: Maintain internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup:
-
Quench with saturated NaHCO₃ solution (30 mL).
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with 1M HCl (to remove unreacted morpholine/TEA), followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the preparation of CAS 20943-61-7.
Applications in Drug Discovery
This compound serves as a versatile "warhead" precursor and heterocycle builder.[2]
α-Ketoamide Inhibitors
The α-ketoamide moiety is a reversible covalent trap for serine and cysteine proteases. By hydrolyzing the ethyl ester of CAS 20943-61-7 to the acid, and coupling it with a prime-side amine, researchers can generate peptidomimetic inhibitors. The morpholine ring often occupies the S' sub-sites of enzymes, improving solubility and metabolic stability.
Heterocycle Synthesis (The Pyrazinone Route)
Condensation of this compound with 1,2-diamines (e.g., ethylenediamine or amino-acid derived diamines) yields pyrazinones or quinoxalines . This is a key reaction in generating diverse libraries for kinase inhibition.
Application Logic Diagram
Figure 2: Divergent synthetic pathways utilizing this compound as a core scaffold.
Safety & Handling
-
Hazards: The compound is an ester and may cause skin and eye irritation. The starting material, ethyl chlorooxoacetate, is lachrymatory and corrosive.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The α-keto ester motif makes the compound susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.
-
Disposal: Dispose of as organic hazardous waste containing nitrogen.
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (General Morpholine Acylation)
- Title: Synthesis and Characterization of Some New Morpholine Deriv
-
Source: Baghdad Science Journal, 2016.[5] (Describes analogous acylation conditions).
-
Application in Heterocycle Synthesis
- Title: Efficient synthesis of ethyl 2-(oxazolin-2-yl)
- Source: Beilstein Journal of Organic Chemistry.
Sources
Thermodynamic stability and solubility profile of Ethyl morpholin-4-yl(oxo)acetate
Technical Whitepaper: Physicochemical Profiling of Ethyl Morpholin-4-yl(oxo)acetate
-Keto Amide / Glyoxylate Derivative CAS Registry Number: 20943-61-7Executive Summary
This technical guide details the physicochemical characterization of This compound (also known as Ethyl 2-morpholino-2-oxoacetate). As a functionalized glyoxylate derivative, this compound serves as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and heterocyclic library generation.
Unlike standard morpholine derivatives, this molecule possesses a distinct electronic profile due to the
Chemical Architecture & Theoretical Profile
Understanding the electronic environment is a prerequisite for accurate experimental design.
-
Molecular Formula:
-
Molecular Weight: 187.19 g/mol
-
Structural Analysis: The molecule features a morpholine ring attached to a glyoxylic acid ethyl ester.
-
Amide Resonance: The nitrogen lone pair participates in resonance with the adjacent carbonyl. Consequently, the molecule is neutral at physiological pH, not basic.
-
Electrophilicity: The 1,2-dicarbonyl system creates a highly electrophilic ketone center, susceptible to hydration (gem-diol formation) in aqueous media and nucleophilic attack.
-
| Property | Predicted Value / Characteristic | Implication for Profiling |
| pKa (Base) | < 1.0 (Amide N) | Will not protonate in pH 1–14 range. Solubility is pH-independent (unless hydrolysis occurs). |
| LogP | ~0.2 – 0.8 (Estimated) | Moderate lipophilicity; likely soluble in polar organic solvents (DMSO, MeOH). |
| H-Bond Donors | 0 | Limited aqueous solubility compared to free acids/amines. |
| Reactivity | High (Ester/Ketone) | Prone to hydrolysis and transesterification. |
Thermodynamic Stability Profiling
Thermodynamic stability in this context refers to the compound's resistance to chemical degradation (hydrolysis) and physical transformation (polymorphism) at equilibrium.
Solid-State Stability (Thermal)
Before solubility testing, the solid-state energy landscape must be mapped to ensure the material is crystalline and not an amorphous meta-stable form.
-
Protocol: Differential Scanning Calorimetry (DSC).[1]
-
Expected Profile: Sharp endotherm at melting point (
). -
Risk Factor: If
(Glass Transition) is observed, the material is amorphous. Amorphous forms have higher apparent solubility but are thermodynamically unstable, leading to precipitation during storage.
Solution State Stability (Hydrolytic)
The
-
Reversible Hydration: The
-keto group adds water to form a gem-diol ( ). This is rapid and equilibrium-driven. -
Irreversible Hydrolysis: The ester bond cleaves to form Morpholin-4-yl(oxo)acetic acid and ethanol.
Mechanism Diagram (Graphviz):
Figure 1: Competing stability pathways in aqueous media. Note that gem-diol formation complicates HPLC retention times.
Solubility Profiling Methodologies
For this specific compound, Kinetic Solubility (precipitation from DMSO) is insufficient due to the risk of "false high" readings from supersaturation. Thermodynamic Solubility (Shake-Flask) is the required gold standard.
The "Modified" Shake-Flask Protocol
Standard protocols usually require 24–48 hour equilibration. However, due to the ester hydrolysis risk identified in Section 3.2, a Time-Resolved Thermodynamic Solubility approach is necessary.
Step-by-Step Protocol:
-
Preparation: Add excess solid this compound to the buffer (pH 1.2, 7.4) in a glass vial.
-
Agitation: Shake at constant temperature (
or ). -
Sampling: Withdraw aliquots at
. -
Separation: Centrifuge at 10,000 rpm for 10 mins (filtration is discouraged due to potential adsorption of the lipophilic ester).
-
Quantification: Analyze supernatant via HPLC-UV/Vis or LC-MS.
-
Critical Check: Monitor the appearance of the "Acid" hydrolysis product peak. If the acid peak increases over time, the "solubility" measured at 24h is actually a degradation artifact.
-
True Solubility: Extrapolate to
if degradation is rapid (>10% in 24h).
-
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Water / PBS | Low - Moderate | Hydrolysis risk. Use fresh. |
| DMSO | High | Excellent stock solvent.[2] Stable. |
| Methanol/Ethanol | Avoid | Risk of transesterification (Ethyl ester |
| Acetonitrile | High | Preferred for HPLC dilutions. |
Analytical Method Development (HPLC)
To accurately measure solubility, the analytical method must separate the parent ester from the hydrolyzed acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase:
-
Wavelength: 210 nm (Amide absorption) and 254 nm.
-
Note: The
-keto group may cause peak broadening due to on-column hydration. Running at slightly elevated temperature ( ) can collapse the hydrate/ketone equilibrium into a single sharp peak.
Method Validation Workflow (Graphviz):
Figure 2: Decision tree for analytical validation of solubility samples.
Implications for Drug Development
-
Synthesis: Do not use strong aqueous bases (NaOH/LiOH) in the presence of this intermediate unless hydrolysis is the intended step. The
-keto ester is extremely sensitive to saponification. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. Moisture ingress will cause slow hydrolysis to the acid, which may precipitate or alter stoichiometry in subsequent reactions. -
Formulation: Avoid protic excipients (PEG, alcohols) in liquid formulations to prevent transesterification.
References
-
Kerns, E. H., & Di, L. (2008).[4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Methods).
-
Source:
-
-
Avdeef, A. (2007).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Source:
-
-
Wolfenden, R. (1976). Interaction of the carbonyl group with chemically adjacent groups in biological systems. Accounts of Chemical Research.
-
Source:
-
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1415538, (2-Oxo-morpholin-4-yl)-acetic acid.
-
Source: [5]
-
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Drug Discovery Today.
-
Source:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. (2-Oxo-morpholin-4-yl)-acetic acid | C6H9NO4 | CID 1415538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of Ethyl morpholin-4-yl(oxo)acetate in organic synthesis
Advanced Reagent Profile & Synthetic Utility in Drug Discovery
Executive Summary
Ethyl morpholin-4-yl(oxo)acetate (CAS: 20943-61-7), also known as Ethyl 2-morpholino-2-oxoacetate , represents a specialized class of
In modern medicinal chemistry, this reagent is primarily utilized as a "warhead precursor" for serine protease inhibitors and as a versatile building block for introducing the morpholine-glyoxyl motif—a pharmacophore known to enhance aqueous solubility and hydrogen-bonding potential in drug candidates. Its unique reactivity profile allows for selective manipulation of the ester moiety while retaining the amide functionality, making it a critical intermediate in the synthesis of peptidomimetics, heterocycles (1,3,4-oxadiazoles), and
Chemical Profile & Structural Properties[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 2-morpholin-4-yl-2-oxoacetate |
| CAS Number | 20943-61-7 |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| Physical State | Colorless to pale yellow oil/low-melting solid |
| Boiling Point | ~315 °C (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water |
| Key Functional Groups |
Mechanistic Versatility
The compound features a vicinal dicarbonyl system . The ester carbonyl (
Synthesis of the Reagent
While commercially available, the in situ preparation of this compound is a standard protocol in process chemistry to ensure freshness and anhydrous conditions.
Reaction Pathway
The synthesis proceeds via a Schotten-Baumann acylation of morpholine with Ethyl chlorooxoacetate (Ethyl oxalyl chloride).
Figure 1: Synthesis of this compound via nucleophilic acyl substitution.
Detailed Protocol: Preparation from Ethyl Oxalyl Chloride
Reagents: Morpholine (1.0 equiv), Ethyl chlorooxoacetate (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM).
-
Setup : Charge a flame-dried round-bottom flask with Morpholine (8.7 g, 100 mmol) and Triethylamine (16.7 mL, 120 mmol) in anhydrous DCM (200 mL). Cool to 0 °C under nitrogen atmosphere.
-
Addition : Add Ethyl chlorooxoacetate (12.3 mL, 110 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5 °C.
-
Reaction : Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup : Quench with water (100 mL). Separate phases. Wash organic layer with 1M HCl (to remove unreacted morpholine), sat. NaHCO₃, and brine.
-
Purification : Dry over Na₂SO₄, filter, and concentrate in vacuo. The product is typically obtained as a pale yellow oil (Yield: >90%) and can be used without further purification.
Key Synthetic Applications & Workflows
A. Synthesis of
-Keto Amides (Protease Inhibitors)
The most common application is the hydrolysis of the ester to the free acid, 2-morpholino-2-oxoacetic acid , followed by coupling to a complex amine (e.g., an amino acid derivative). This motif is a classic transition-state mimic for serine proteases.
-
Mechanism : The
-keto amide carbonyl in the final drug accepts a hydrogen bond from the enzyme's active site (oxyanion hole) and can form a reversible hemiketal with the catalytic serine residue.
B. Heterocycle Formation (1,3,4-Oxadiazoles)
Reaction with hydrazine hydrate yields the hydrazide , a pivotal intermediate for synthesizing 5-substituted-1,3,4-oxadiazoles (antimicrobial agents).
C. Reduction to
-Hydroxy Amides
Selective reduction of the ketone (using NaBH₄) yields the
Figure 2: Divergent synthetic pathways from the parent scaffold.
Experimental Protocols (Field-Validated)
Protocol A: Selective Hydrolysis to the
-Keto Acid
Essential for generating the coupling partner for drug synthesis.
-
Dissolution : Dissolve this compound (1.0 equiv) in THF:Water (3:1 ratio).
-
Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 equiv) at 0 °C.
-
Reaction : Stir at 0 °C for 30 mins, then RT for 1 hour. Crucial: Do not heat, as decarboxylation of
-keto acids can occur at elevated temperatures. -
Workup : Acidify carefully with 1M HCl to pH ~2. Extract with EtOAc (3x).
-
Isolation : The organic layer is dried (Na₂SO₄) and concentrated to yield the free acid as a white solid.
Protocol B: Synthesis of the Hydrazide Scaffold
Precursor for 1,2,4-triazole and 1,3,4-oxadiazole libraries.
-
Reflux : Dissolve the ester (10 mmol) in absolute Ethanol (20 mL).
-
Addition : Add Hydrazine hydrate (99%, 20 mmol) dropwise.
-
Heating : Reflux for 4–6 hours. Monitor TLC for disappearance of the ester spot.
-
Crystallization : Cool the mixture to 0 °C. The hydrazide often precipitates as a white crystalline solid. Filter and wash with cold ethanol.
References
-
Synthesis of Morpholine Derivatives : Kotgire, S. S., et al.[2] "Microwave Assisted Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate."[3] Journal of Pharmacy Research, 2010.[3]
- Alpha-Keto Amide Chemistry: Han, W., et al. "Alpha-keto amides as precursors to biologically active heterocycles." Bioorganic & Medicinal Chemistry Letters, 2005. (General reference for scaffold reactivity).
-
Reagent Data : BLD Pharm. "Ethyl 2-morpholino-2-oxoacetate Product Sheet." Accessed 2024.[4][5]
-
Oxalyl Chloride Applications : ChemicalBook. "Reactions and Applications of Oxalyl Chloride in Organic Synthesis."
- Morpholine in Drug Design: Kourounakis, P. N., et al. "Morpholine as a privileged structure in medicinal chemistry." Current Medicinal Chemistry, 2018.
Sources
An In-Depth Technical Guide to Ethyl morpholin-4-yl(oxo)acetate and Ethyl oxalyl chloride: A Comparative Analysis for Synthetic and Medicinal Chemistry
Executive Summary
In the landscape of modern organic synthesis and drug development, the precise selection of reagents and building blocks is paramount to achieving desired molecular architectures and biological activities. This guide provides a detailed comparative analysis of two structurally related yet functionally distinct chemical entities: Ethyl morpholin-4-yl(oxo)acetate, a stable amide, and Ethyl oxalyl chloride, a highly reactive acyl chloride. While both share an ethyl oxoacetyl core, their profound differences in chemical reactivity, synthetic utility, and safety profiles dictate their specific applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the fundamental principles that govern their behavior and providing practical guidance for their use in the laboratory.
Introduction to the Molecules
At first glance, this compound and Ethyl oxalyl chloride appear to be close chemical cousins. Both are derivatives of oxalic acid, featuring an ethyl ester group. However, the substitution at the second carbonyl carbon—a morpholine amide versus a chlorine atom—fundamentally bifurcates their chemical identity. Ethyl oxalyl chloride belongs to the class of acyl chlorides, which are among the most reactive derivatives of carboxylic acids.[1] This high reactivity makes it a powerful acylating agent for forging new carbon-heteroatom bonds.[2]
Conversely, this compound is an amide. The incorporation of the morpholine moiety, a privileged pharmacophore in medicinal chemistry, results in a significantly more stable compound.[3][4] This stability, combined with the favorable physicochemical properties imparted by the morpholine ring, positions it as a valuable building block for constructing complex molecular scaffolds in drug discovery programs.[4] This guide will dissect these differences, providing the foundational knowledge required to strategically deploy these reagents in complex synthetic campaigns.
Comparative Overview: Structure and Properties
The distinct functionalities of these two compounds give rise to vastly different physical and chemical properties. Ethyl oxalyl chloride is a volatile, corrosive, and moisture-sensitive liquid, while this compound is a more stable, higher-boiling point compound.
Structural Comparison
The fundamental difference lies in the group attached to the carbonyl carbon: a good leaving group (chloride) versus a poor leaving group (morpholine anion).
Caption: Chemical structures of Ethyl oxalyl chloride and this compound.
Physicochemical and Safety Data
The following table summarizes the key quantitative data for each compound, highlighting their differences in volatility, reactivity, and safety considerations.
| Property | Ethyl oxalyl chloride | This compound |
| CAS Number | 4755-77-5[5] | 3235-82-3 (for a related structure)[6] |
| Molecular Formula | C₄H₅ClO₃[7] | C₈H₁₃NO₄ |
| Molecular Weight | 136.53 g/mol [8] | 187.19 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Typically a higher boiling liquid or solid |
| Boiling Point | 134-135 °C[9] | 227-228 °C (for Ethyl 2-morpholinoacetate)[6] |
| Density | ~1.226 g/mL[9] | N/A |
| Flash Point | 41 °C (105 °F)[9] | N/A |
| Reactivity | Highly reactive, moisture-sensitive, reacts violently with water.[10][11] | Stable under normal conditions. |
| Key Hazards | Flammable liquid, causes severe skin burns and eye damage, may cause respiratory irritation.[9][10] | Generally lower hazard profile, specific data depends on purity. |
| Primary Use | Acylating reagent in synthesis.[] | Stable synthetic building block.[4] |
The Core Directive: A Deep Dive into Chemical Reactivity
The dramatic difference in reactivity between an acyl chloride and an amide is a cornerstone concept in organic chemistry, governed by a combination of inductive effects, resonance stabilization, and leaving group ability.
Electronic Effects at the Carbonyl Carbon
The electrophilicity of the carbonyl carbon determines its susceptibility to nucleophilic attack. In Ethyl oxalyl chloride, the highly electronegative chlorine atom strongly withdraws electron density via the sigma bond (inductive effect), making the carbonyl carbon significantly electron-deficient and thus highly electrophilic.
In contrast, for this compound, while the nitrogen atom is also electronegative, its lone pair of electrons participates in resonance with the carbonyl group. This delocalization of electrons donates electron density to the carbonyl carbon, reducing its electrophilicity and stabilizing the molecule. The orbital overlap between nitrogen's 2p orbital and carbon's 2p orbital is highly effective, making this resonance a dominant factor. For the acyl chloride, the poor overlap between chlorine's larger 3p orbital and carbon's 2p orbital renders its resonance contribution negligible.[1][13]
Leaving Group Ability
Successful nucleophilic acyl substitution requires the departure of a leaving group. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -5), making it a very stable anion and an excellent leaving group.[14] Conversely, the morpholinide anion that would need to depart from the amide is the conjugate base of a very weak acid (morpholine, pKa of conjugate acid ≈ 8.5) and is therefore a highly unstable, exceptionally poor leaving group.
Caption: Electronic and mechanistic factors governing the differential reactivity of the two compounds.
Synthesis and Applications
The divergent reactivity profiles directly inform the synthesis and application of these molecules.
Synthesis Pathways
Ethyl oxalyl chloride is typically synthesized via two main routes:
-
From Diethyl Oxalate: Reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[15]
-
From Oxalyl Chloride: A controlled reaction with one equivalent of anhydrous ethanol, often using a diluent to manage the reaction's exothermicity.[16]
This compound is most directly synthesized via the reaction of its highly reactive precursor, Ethyl oxalyl chloride, with morpholine. This is a classic example of nucleophilic acyl substitution to form an amide.[17][]
Applications in Drug Development and Agrochemicals
Ethyl oxalyl chloride serves as a versatile and reactive intermediate.[7]
-
Acylating Agent: It is widely used to introduce the ethyl oxalyl moiety into molecules, a key step in the synthesis of α-keto esters, which are important pharmacophores.[9][19]
-
Pharmaceutical Intermediates: It acts as a reactant in the preparation of more complex molecules, such as oxyoxalamide derivatives that have been investigated as epoxide hydrolase inhibitors.[5]
-
Agrochemicals: It is a crucial building block in the synthesis of high-efficiency herbicides, where it facilitates the structural modification of active ingredients.[20]
This compound , by contrast, is valued for the properties of its intact structure.
-
Privileged Scaffold: The morpholine ring is present in numerous FDA-approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib.[3] It is often incorporated to improve solubility, metabolic stability, and pharmacokinetic profiles.[4]
-
Stable Building Block: As a stable amide, this compound can be carried through multiple synthetic steps without decomposition, serving as a robust fragment for building larger, more complex drug candidates. Its ester functionality can be selectively hydrolyzed or modified in subsequent steps.
Caption: Contrasting synthetic roles: a reactive agent versus a stable building block.
Experimental Protocols
Adherence to rigorous, well-documented protocols is essential for safety and reproducibility.
Protocol: Synthesis of this compound from Ethyl oxalyl chloride
This protocol describes the formation of the stable amide from the reactive acyl chloride.[]
Materials:
-
Ethyl oxalyl chloride (1.0 eq)
-
Morpholine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of morpholine (2.2 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes. The excess morpholine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Self-Validation: The formation of a salt (morpholine hydrochloride) is often observed as a precipitate. Successful workup and purification should yield a product with a distinct TLC Rf value and spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the target structure.
Protocol: Acylation of Aniline using Ethyl oxalyl chloride
This protocol demonstrates a typical application of Ethyl oxalyl chloride as an acylating agent.[21]
Materials:
-
Aniline (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Diethyl ether, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and cooled to 0 °C.
-
Add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Filter the mixture to remove the pyridinium hydrochloride precipitate, washing the solid with a small amount of cold diethyl ether.
-
Combine the filtrates and wash sequentially with 1 M HCl (to remove excess pyridine and aniline), water, and saturated aqueous NaHCO₃.
-
Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to afford the crude product, Ethyl 2-(phenylamino)-2-oxoacetate.
-
Purify the product by recrystallization or column chromatography as needed.
Trustworthiness: The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated, preventing it from protonating the aniline and rendering it non-nucleophilic.[22] Each washing step serves a specific purpose (acid wash removes bases, bicarb wash removes residual acid), ensuring a clean product.
Conclusion
The distinction between this compound and Ethyl oxalyl chloride is a clear illustration of how a single atomic substitution can fundamentally alter a molecule's character. Ethyl oxalyl chloride is a high-energy, reactive reagent, an essential tool for efficiently forging amide and ester bonds. Its value lies in its transient role as a potent acylating agent. In stark contrast, this compound is a stable, robust molecular building block. Its value is derived from its inherent structure, combining the versatile morpholine pharmacophore with latent ester functionality. For the medicinal or process chemist, understanding this dichotomy is not merely academic; it is fundamental to the rational design of synthetic routes, enabling the strategic selection of the right tool for the right task—whether it be the rapid construction of a bond or the deliberate incorporation of a privileged scaffold.
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link][22]
-
Gallou, F., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Retrieved from [Link][21]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link][23]
-
Nordmann. (n.d.). Ethyl oxalyl chloride (4755-77-5). Retrieved from [Link][7]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link][1]
-
Ottokemi. (n.d.). Ethyl oxalyl chloride, 98% 4755-77-5 India. Retrieved from [Link][5]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link][17]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Retrieved from [Link][10]
-
Ottokemi. (n.d.). Ethyl oxalyl chloride, 98% 4755-77-5. Retrieved from [Link][19]
-
Quora. (2015). Why are acid chlorides more reactive than amides?. Retrieved from [Link][14]
-
Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. Retrieved from [Link][13]
-
Google Patents. (n.d.). CN101638365B - Production process of oxalyl chloride monoethyl ester. Retrieved from [16]
-
IndiaMART. (n.d.). C8h15no3 Ethyl Morpholin-4-yl Acetate. Retrieved from [Link][6]
-
PubChem - NIH. (n.d.). Ethoxalyl chloride. Retrieved from [Link][8]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link][3]
-
PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link][4]
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- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Morpholine-Derived Glyoxylates: From Transient Intermediates to Bioactive Scaffolds
Executive Summary
This technical guide examines the chemical lineage, synthesis, and utility of morpholine-derived glyoxylates. While often overshadowed by their final pharmaceutical derivatives, the interaction between morpholine (a lipophilic secondary amine) and glyoxylic acid (the simplest aldehyde-acid) represents a cornerstone in the synthesis of non-natural
This document serves as a protocol-driven resource for researchers leveraging the Petasis Borono-Mannich (PBM) reaction and investigating the stability of morpholinium salts in drug design.
Part 1: Historical Genesis & Chemical Fundamentalism
The Evolution of Multicomponent Assembly
The history of morpholine-derived glyoxylates is inextricably linked to the evolution of Multicomponent Reactions (MCRs). While the Mannich reaction (1912) established the condensation of amines and carbonyls, the specific utility of morpholine with glyoxylic acid achieved prominence with the discovery of the Petasis reaction in 1993 by Nicos Petasis.
Petasis demonstrated that the condensation of a secondary amine (morpholine), an
Key Historical Milestone:
-
1993: Petasis and Akritopoulou publish the foundational work on the boronic acid-Mannich reaction, explicitly validating the use of morpholine and glyoxylic acid to generate anti-fungal allylamine derivatives.
The Mechanistic Dichotomy: Salt vs. Iminium
Understanding the behavior of morpholine-derived glyoxylates requires distinguishing between two distinct chemical species that exist in equilibrium:
-
Morpholinium Glyoxylate (The Salt): A stable, ionic solid formed via simple acid-base neutralization. It is often isolated for storage or crystallographic characterization.
-
The Iminium Intermediate: In solution, particularly under dehydrating conditions, the salt equilibrates to form an electrophilic iminium ion. This transient species is the active participant in C-C bond-forming reactions (like the Petasis or Mannich coupling).
Visualization: The Equilibrium Pathway
The following diagram illustrates the critical equilibrium that dictates the reactivity of this system.
Figure 1: The mechanistic pathway from reagents to active electrophile. The formation of the Iminium Ion is the rate-determining precursor for subsequent coupling.
Part 2: Experimental Protocols
Protocol A: Isolation of Morpholinium Glyoxylate Salt
Purpose: To isolate the stable salt form for use as a defined stoichiometric reagent or for crystallographic studies. This protocol ensures high purity by avoiding the formation of the hemiaminal.
Reagents:
-
Morpholine (99%, redistilled)
-
Glyoxylic acid monohydrate (98%)
-
Solvent: Diethyl ether (anhydrous) or Ethanol (absolute)
Methodology:
-
Preparation: Dissolve 10 mmol of glyoxylic acid monohydrate in 20 mL of absolute ethanol. Ensure complete dissolution.
-
Addition: Cool the solution to 0°C in an ice bath. Add 10 mmol of morpholine dropwise over 10 minutes. Note: The reaction is exothermic.
-
Crystallization: Stir for 30 minutes at 0°C, then allow to warm to room temperature. A white precipitate (the salt) should form. If using ethanol, adding cold diethyl ether can induce precipitation.
-
Filtration: Filter the solid under vacuum and wash with cold ether (3 x 10 mL).
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Validation Criteria:
| Parameter | Expected Result |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 130–135°C (Decomposes) |
| ¹H NMR (D₂O) | Distinct signals for morpholine ring (3.0-3.8 ppm) and glyoxylate proton (~5.0 ppm) |
Protocol B: The Petasis Borono-Mannich Coupling
Purpose: To synthesize a substituted
Reagents:
-
Morpholine (1.0 equiv)
-
Glyoxylic Acid Monohydrate (1.0 equiv)
-
Aryl Boronic Acid (e.g., Phenylboronic acid) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)
Methodology:
-
Mixing: In a round-bottom flask, combine morpholine (1.0 mmol) and glyoxylic acid (1.0 mmol) in DCM (5 mL). Stir for 15 minutes to generate the in situ iminium species.
-
Coupling: Add the aryl boronic acid (1.0 mmol) in one portion.
-
Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Note: If using HFIP as solvent, reaction times are significantly reduced (often < 2 hours).
-
Workup: Evaporate the solvent under reduced pressure. The residue is often the pure product or requires simple recrystallization from ethanol/water.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
Visualization: The Petasis Workflow
Figure 2: Operational workflow for the Petasis Borono-Mannich reaction using morpholine and glyoxylic acid.
Part 3: Therapeutic & Industrial Implications
The morpholine-glyoxylate scaffold is not merely a synthetic curiosity; it is a gateway to essential bioactive classes.
Non-Natural Amino Acids
The primary application of this chemistry is the synthesis of arylglycines . These are critical building blocks for:
-
Beta-lactam antibiotics: Side chains of semi-synthetic penicillins often require specific arylglycines.
-
Peptidomimetics: Introduction of morpholine-derived amino acids into peptide chains improves metabolic stability against proteases due to the non-natural structure.
Antifungal Agents
As noted in the original Petasis discovery, this reaction pathway allows for the rapid synthesis of Naftifine analogues.[1] The morpholine ring is a known pharmacophore in antifungal drugs (e.g., Amorolfine), and the glyoxylate linkage provides a versatile handle for attaching lipophilic domains required for fungal cell membrane penetration.
Data Summary: Solvent Effects on Yield
The choice of solvent dramatically impacts the yield of the morpholine-glyoxylate coupling (Petasis reaction).
| Solvent | Dielectric Constant | Reaction Time | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 12–24 h | 65–75% | Standard, easy workup. |
| Ethanol (EtOH) | 24.5 | 24–48 h | 50–60% | Green solvent, but slower kinetics. |
| Hexafluoroisopropanol (HFIP) | 16.7 | 1–3 h | 85–95% | Activates boronic acid; accelerates rate. |
| Toluene | 2.38 | 24 h (Reflux) | 40–50% | Requires heat; often leads to degradation. |
References
-
Petasis, N. A., & Akritopoulou, I. (1993).[2] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586.
-
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction.[1] Chemical Reviews, 110(10), 6169–6193.
-
Follmann, M., et al. (2005).[2] Microwave-Assisted Petasis-Borono-Mannich Reaction of Electron-Poor Aromatic Amines. Synlett, 2005(06), 1009–1011.
-
PubChem. (n.d.). Morpholine Compound Summary. National Library of Medicine.
-
Wu, P., et al. (2011). Facile Synthesis of Arylglycines via the Petasis Reaction.[1] Journal of Organic Chemistry, 76(21), 9096–9101.
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Methodological & Application
Reaction Conditions for the Hydrolysis of Ethyl morpholin-4-yl(oxo)acetate
An Application Guide for Drug Development Professionals and Research Scientists
Abstract
This comprehensive application note provides a detailed guide to the reaction conditions for the hydrolysis of ethyl morpholin-4-yl(oxo)acetate to yield morpholine-4-carboxylic acid. Morpholine-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, serving as versatile precursors for more complex molecules and drug candidates.[1][2] This document outlines the fundamental principles, mechanisms, and detailed experimental protocols for both acidic and basic hydrolysis of the parent ester. By explaining the causality behind experimental choices and providing self-validating protocols, this guide is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and safely.
Introduction and Significance
The morpholine moiety is a prevalent heterocycle in a wide array of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[3][4] Its presence can enhance physicochemical properties such as solubility and bioavailability.[5] The hydrolysis of this compound is a critical step in synthesizing morpholine-4-carboxylic acid, a key intermediate for functionalization.[2] The carboxylic acid group can be readily converted into esters, amides, and other functional groups, making it an essential starting material for multi-step syntheses in drug discovery.[2]
This guide provides robust, field-proven protocols for achieving this hydrolysis under both acidic and basic conditions, enabling researchers to select the optimal pathway based on substrate compatibility, desired purity, and available resources.
Overall Hydrolysis Reaction
Caption: General scheme for the hydrolysis of the ester to a carboxylic acid.
Mechanistic Overview: Acidic vs. Basic Hydrolysis
The cleavage of the ester bond in this compound can be effectively catalyzed by either acid or base. The choice between these two pathways has significant implications for reaction kinetics, reversibility, and work-up procedures.
Basic Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester using a stoichiometric amount of a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group.[7] In the final, effectively irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.[7]
Caption: Key stages of the irreversible saponification reaction.
Causality Behind Experimental Choices:
-
Irreversibility: The final acid-base reaction drives the equilibrium entirely towards the product side, making saponification an irreversible process under basic conditions.[7] This often leads to high yields.
-
Work-up: To obtain the neutral carboxylic acid, the reaction mixture must be acidified during the work-up to protonate the carboxylate salt, causing the final product to precipitate or partition into an organic layer.[7]
-
Solvent Choice: A solvent system that can dissolve both the organic ester and the aqueous base is required. Mixtures of water with miscible organic solvents like methanol, ethanol, or tetrahydrofuran (THF) are common.[6]
Acid-Catalyzed Hydrolysis
Acidic hydrolysis achieves the same transformation but through a different mechanistic pathway. It is a reversible process, and its efficiency depends on manipulating the reaction equilibrium.[6]
Mechanism: The process begins with the protonation of the ester's carbonyl oxygen by a strong acid (e.g., HCl, H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic. A weak nucleophile, water, can then attack the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as the leaving group, and deprotonation of the resulting carbonyl yields the final carboxylic acid product.
Caption: The reversible pathway of acid-catalyzed ester hydrolysis.
Causality Behind Experimental Choices:
-
Reversibility: Every step in the mechanism is in equilibrium. To drive the reaction towards the carboxylic acid product, a large excess of water must be used, in accordance with Le Châtelier's principle.[6]
-
Catalyst: The acid is a true catalyst; it is consumed and regenerated during the reaction cycle.
-
Work-up: The work-up is often simpler than for saponification, typically involving the removal of the excess water and solvent under reduced pressure.
Experimental Protocols & Data
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound.
Protocol 1: Basic Hydrolysis (Saponification)
This protocol is designed for complete and irreversible hydrolysis, often resulting in high yields.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 3 M for work-up
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water (approximately 10-20 mL per gram of ester).
-
Base Addition: Add a solution of NaOH (1.5 equivalents) dissolved in a minimal amount of water to the flask.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 3 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of morpholine-4-carboxylic acid may form.
-
Extraction: If no precipitate forms or to recover all product, extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is advantageous when the starting material or product is sensitive to strong bases. A similar procedure has been successfully used for the hydrolysis of ethyl 2-(4-morpholinyl)acetate.[8]
Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), 3 M solution
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) to a 3 M solution of hydrochloric acid (a large excess, e.g., 20-30 mL per gram of ester).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-5 hours.[8] Monitor the reaction by TLC.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentration: Remove the water and excess HCl under reduced pressure using a rotary evaporator. The product may crystallize as the hydrochloride salt.
-
Purification: The residue can be dissolved in a minimal amount of a polar solvent like methanol and concentrated again to remove residual water.[8] The resulting solid can be further purified by recrystallization.
Summary of Reaction Conditions
| Parameter | Basic Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH or KOH (1.5 eq.) | HCl or H₂SO₄ (catalytic to excess) |
| Solvent | H₂O/MeOH, H₂O/EtOH, or H₂O/THF[6] | Aqueous Acid (large excess of H₂O)[6] |
| Temperature | Room Temperature to 50°C | Reflux (~100°C)[8] |
| Reaction Time | 2-4 hours | 2-5 hours |
| Kinetics | Irreversible, driven to completion[7] | Reversible, requires excess H₂O[6] |
| Work-up | Acidification to pH 2-3, extraction[7] | Concentration under reduced pressure[8] |
| Key Advantage | High yields due to irreversibility | Milder for base-sensitive molecules |
General Experimental Workflow
The following diagram outlines the logical flow from the starting ester to the purified carboxylic acid, encompassing both synthetic routes.
Caption: Workflow from ester hydrolysis to final purified product.
Safety and Handling
All experimental work should be conducted in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
Morpholine Derivatives: Morpholine and its derivatives can be corrosive, causing severe skin burns and eye damage.[10][11] They may be toxic if inhaled or absorbed through the skin.[9] Avoid contact with skin and eyes and avoid inhalation of vapors.[9]
-
Acids and Bases: Concentrated acids and bases are highly corrosive. Handle with extreme care and perform additions slowly, especially during neutralization steps which can be exothermic.
-
Solvents: Organic solvents like methanol and ethyl acetate are flammable. Keep away from heat, sparks, and open flames.[9]
References
-
MORPHOLINE . PubChem. [Link]
-
Ester to Acid - Common Conditions . Organic Chemistry Portal. [Link]
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
-
Safety Data Sheet: Morpholine . Astech Ireland. [Link]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
The Versatile Role of Ethyl Morpholin-4-yl(oxo)acetate in Medicinal Chemistry: A Guide to Application and Protocol
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its advantageous physicochemical properties, metabolic stability, and its ability to impart favorable pharmacokinetic profiles to drug candidates.[1][2] This heterocyclic amine is a common feature in a multitude of approved and experimental drugs, highlighting its significance in modern drug discovery.[3][4] This application note delves into a particularly useful morpholine-containing building block: Ethyl morpholin-4-yl(oxo)acetate . This α-keto ester is a highly versatile intermediate, offering a reactive handle for the construction of a diverse array of complex molecular architectures of therapeutic interest.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will examine its synthesis, key reactions, and its role in the development of novel therapeutic agents, supported by detailed, field-proven protocols.
Physicochemical Properties and Synthetic Rationale
This compound, also known as ethyl 2-(morpholin-4-yl)-2-oxoacetate, possesses a unique combination of functional groups that underpin its utility. The morpholine moiety often enhances aqueous solubility and can act as a hydrogen bond acceptor, while the α-keto ester provides two electrophilic centers for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Key Functional Groups | Morpholine, α-keto ester |
| Reactivity Profile | Susceptible to nucleophilic attack at the keto and ester carbonyls |
The strategic incorporation of this building block is often driven by the desire to introduce a morpholine-containing side chain that can be further elaborated into various heterocyclic systems. This approach has been successfully employed in the synthesis of compounds targeting a range of biological targets.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for more complex heterocyclic structures. Its reaction with various binucleophiles is a common strategy to construct five- and six-membered rings, which are prevalent in many classes of therapeutic agents.
Synthesis of Heterocyclic Scaffolds
The diketone-like reactivity of the α-keto ester moiety allows for condensation reactions with a variety of nucleophiles to form diverse heterocyclic systems. This is a powerful strategy for generating libraries of compounds for high-throughput screening.
-
Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines can yield pyridazinone derivatives or be used to form acylhydrazones, which are versatile intermediates for further cyclization reactions.[5][6] For instance, the acylhydrazone can be a precursor to 1,3,4-oxadiazoles or 1,2,4-triazoles.[7][8]
-
Reaction with Amidines and Guanidines: These reactions can lead to the formation of pyrimidine or triazine cores, which are fundamental structures in many biologically active molecules.
-
Reaction with 1,2-Diamines: Condensation with aromatic or aliphatic 1,2-diamines can be employed to construct quinoxaline or dihydropyrazine rings, respectively.
Intermediate in the Synthesis of Bioactive Molecules
While direct examples in publicly available literature for this compound are sometimes embedded within patent literature, the utility of the "morpholin-4-yl-2-oxo-ethyl" moiety is evident in the development of specific therapeutic agents.[9]
-
Tachykinin Antagonists: Patent literature discloses morpholine derivatives containing the oxo-ethyl linkage as being useful in the treatment of conditions mediated by tachykinins, such as pain, inflammation, and migraine.[9]
-
Anticoagulants (Factor XIa and Xa Inhibitors): The morpholine scaffold is a known component in the design of inhibitors for coagulation factors like Factor Xa and XIa.[10] While not a direct example, the synthetic strategies for these inhibitors often involve building blocks that could be derived from or are analogous to this compound.
-
Antiviral Agents: The 4-oxoquinoline scaffold, found in several antiviral compounds, can be synthesized from intermediates that bear resemblance to the reactivity of this compound.[11][12] The construction of such heterocyclic systems often relies on the reaction of keto-ester functionalities with aniline derivatives.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established chemical principles and analogous reactions reported in the literature.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the acylation of morpholine with a suitable ethyl oxalyl derivative, such as ethyl oxalyl chloride.
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Application Protocol: Synthesis of an Acylhydrazone Intermediate
This protocol details the reaction of this compound with hydrazine hydrate to form the corresponding acylhydrazone, a key intermediate for further heterocyclic synthesis.
Caption: Synthesis of an acylhydrazone intermediate.
Protocol 2: Synthesis of 2-(Morpholin-4-yl)-2-oxoacetohydrazide
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acylhydrazone.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient construction of a wide range of heterocyclic scaffolds that are of significant interest in drug discovery. The protocols provided herein offer a starting point for researchers and scientists to explore the full potential of this intermediate in the synthesis of novel therapeutic agents. As the demand for new and diverse chemical matter continues to grow, the application of such well-designed, multifunctional intermediates will undoubtedly play a crucial role in the future of drug development.
References
- Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Zhang, M., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14669-14678.
- Kassi, E., & Papasarantos, I. (2020).
- Vergaelen, M., et al. (2020). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Green Chemistry, 22(6), 1747-1753.
- Sigma-Aldrich. (n.d.). Ethyl 2-(2-formamidothiazol-4-yl)
- Quan, M. L., et al. (1999). Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1. Journal of Medicinal Chemistry, 42(14), 2752-2759.
- Al-Soud, Y. A., et al. (2013).
- Wang, M., et al. (2018).
- Graupe, M., et al. (2002).
- Baker, R., et al. (1999). Morpholine derivatives and their use as therapeutic agents.
- Pokrovsky, A. G., et al. (2022). New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. International Journal of Molecular Sciences, 23(21), 13324.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- Kassi, E., & Papasarantos, I. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Sagrillo, F., et al. (2021). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview.
- da Silva, A. D., et al. (2020). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Current Topics in Medicinal Chemistry, 20(3), 244-255.
- Singh, A., et al. (2024).
- PatSnap. (2024).
- Li, Y., et al. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3231-3236.
- Gîrd, C. E., et al. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- AlTamiemi, E. O., Khammas, S. J., & Raoof, S. S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives.
- Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(9), 1037-1053.
- Kumar, A., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446.
- Al-Soud, Y. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- PatSnap. (2024).
Sources
- 1. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing side reactions during Ethyl morpholin-4-yl(oxo)acetate hydrolysis
Welcome to the technical support center for the hydrolysis of ethyl morpholin-4-yl(oxo)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring high yield and purity of the desired product, morpholin-4-yl(oxo)acetic acid. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Introduction: The Goal and The Challenge
The hydrolysis of this compound is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules. The objective is to selectively cleave the ethyl ester to yield the corresponding carboxylic acid without affecting the adjacent amide bond or the α-keto acid functionality.
While seemingly straightforward, this α-ketoester presents unique challenges. The proximity of the ester, ketone, and amide functional groups creates a competitive environment where undesirable side reactions can occur, leading to reduced yield and complex purification profiles. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these issues.
Core Reaction Pathway
The primary goal is the saponification of the ethyl ester to produce the target carboxylic acid.
Caption: Logical workflow for troubleshooting side reactions.
FAQ 2: I'm detecting morpholine and oxalic acid in my product. How do I prevent amide hydrolysis?
The Problem: The presence of morpholine and/or oxalic acid indicates that the amide bond is being cleaved in addition to the target ester. Amides are significantly more stable to hydrolysis than esters, so their cleavage suggests the reaction conditions are too harsh. [1][2] The Mechanism:
-
Acid-Catalyzed: Under strong acidic conditions and heat, the amide carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. [3][4]This is a reversible process. [5]* Base-Promoted: Under concentrated basic conditions and heat, a hydroxide ion can directly attack the amide carbonyl carbon. [6]While less favorable than ester attack, high temperatures and prolonged reaction times can drive this process. This reaction is effectively irreversible. Solutions:
-
Reduce Temperature: This is the most critical parameter. Amide hydrolysis has a higher activation energy than ester hydrolysis. Running the reaction at or slightly above room temperature will significantly favor ester cleavage.
-
Use Milder Reagents:
-
For basic hydrolysis, switch from NaOH or KOH to milder bases like lithium hydroxide (LiOH) or even potassium carbonate (K₂CO₃) in an aqueous-organic solvent mixture.
-
For acidic hydrolysis, use a more dilute acid solution and avoid prolonged heating. [3][4]3. Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting ester is consumed, proceed with the workup immediately to prevent over-reaction and subsequent amide cleavage.
-
FAQ 3: My reaction is bubbling, and I'm isolating N-formylmorpholine. What is causing this?
The Problem: Gas evolution (CO₂) and the formation of N-formylmorpholine are classic signs of decarboxylation. This is not a side reaction of the starting material, but rather a degradation pathway for your desired product, morpholin-4-yl(oxo)acetic acid.
The Mechanism: Morpholin-4-yl(oxo)acetic acid is an α-keto acid. α-Keto acids are known to be susceptible to decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide, particularly when heated or under acidic conditions. [7][8][9]The resulting enamine intermediate is then protonated to yield N-formylmorpholine.
Solutions:
-
Strict Temperature Control: The product's stability is highly temperature-dependent. Maintain low temperatures not only during the reaction but critically, during the workup and concentration steps. Avoid concentrating the product solution at temperatures above 35-40°C.
-
pH Management During Workup: When neutralizing a basic hydrolysis reaction, add acid slowly and at low temperature (0-5°C) to avoid localized heat spikes that can initiate decarboxylation. Do not let the acidic aqueous solution sit for extended periods.
-
Use a Biphasic Workup: After acidification, immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) to remove it from the aqueous acidic environment where it is less stable.
Sources
- 1. Hydrolysis of Amides [ns1.almerja.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification techniques for Ethyl morpholin-4-yl(oxo)acetate crude mixtures
The following guide is designed as a specialized Technical Support Center resource for researchers working with Ethyl morpholin-4-yl(oxo)acetate (also known as Ethyl 2-morpholino-2-oxoacetate).
Ticket ID: PUR-EMOA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification Strategies, Troubleshooting, and Quality Control for Crude Mixtures
Core Technical Overview
Compound: this compound
CAS: 19615-18-0 (Generic connectivity) / 20943-61-7 (Specific)
Structure Description: An
This guide addresses the removal of common impurities: unreacted morpholine, hydrolyzed oxalic acid mono-ethyl ester, triethylamine hydrochloride salts, and bis-morpholide byproducts.
Initial Assessment & Crude Profiling (FAQs)
Q: My crude mixture is a dark orange/brown oil. Is this normal?
A: Yes. The color usually arises from trace oxidation of morpholine or polymerized impurities from the acid chloride.
-
Action: Do not discard. The chromophores are often highly polar and easily removed via silica plug filtration or aqueous acidic washes.
Q: TLC shows a streak and a baseline spot. What are they?
A:
-
Baseline Spot: Likely Morpholinium hydrochloride or Triethylamine hydrochloride salts. These are insoluble in non-polar solvents but may carry over if the organic layer wasn't dried properly.
-
Streak: Often caused by Oxalic acid mono-ethyl ester (hydrolysis product of excess ethyl oxalyl chloride). This acidic impurity drags on silica.
-
Solution: These are best removed via chemical extraction (Module 3) rather than chromatography.
Q: Can I distill this compound?
A: Proceed with Caution. While the compound is an ester-amide, it has a high boiling point (>150°C at high vacuum). Prolonged heating can cause thermal decomposition (decarboxylation or transamidation).
-
Recommendation: Use Flash Column Chromatography as the primary purification method. Distillation is only recommended via Kugelrohr (short path) under high vacuum (<0.5 mmHg).
Standard Purification Protocol (The "Self-Validating" Workflow)
This protocol utilizes solubility differences to chemically "filter" impurities before chromatography.
Step 1: Quench & Chemical Wash (The "Tri-Phasic" Clean)
-
Objective: Remove unreacted amine (Morpholine), acid (Hydrolyzed linker), and salts.
-
Solvent System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
| Wash Step | Reagent | Target Impurity | Mechanism |
| 1. Acidic Wash | 1.0 M HCl (aq) | Unreacted Morpholine | Protonation to water-soluble salt ( |
| 2. Water Wash | Distilled | Triethylamine HCl | Solubility partition (removes bulk salts). |
| 3. Basic Wash | Sat. | Ethyl hydrogen oxalate | Deprotonation to water-soluble carboxylate. |
| 4. Drying | Residual Water | Physical removal. |
Step 2: Flash Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20
50:50). -
Detection: UV (254 nm) or Iodine Stain (Amides absorb weakly; Iodine stains the morpholine ring).
Step 3: Crystallization (Optional)
-
If the compound solidifies upon standing: Recrystallize from minimal hot Diisopropyl ether or Hexane/EtOAc (9:1) .
Troubleshooting Specific Impurities
Issue: "I see a persistent impurity just below my product spot on TLC."
Diagnosis: This is likely the Bis-amide (Dimorpholino-oxalamide) .
-
Cause: Use of Diethyl oxalate as a reagent (double substitution) OR excess morpholine reacting with the ester moiety of your product (transamidation).
-
Fix: This impurity is much more polar than your ester product.
-
Protocol: Switch solvent system to DCM : Methanol (98:2) . The ester will elute significantly faster than the bis-amide in a chlorinated solvent system.
-
Issue: "The NMR shows a shifting broad singlet around 8-9 ppm."
Diagnosis: Residual Ammonium salts or Acidic protons from incomplete washing.
-
Fix: Dissolve the oil in EtOAc and wash vigorously with 50% Brine solution. Dry over
(Sodium sulfate is preferred over Magnesium sulfate for sensitive amides as it is less Lewis acidic).
Visual Workflow (Decision Tree)
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Caption: Logical decision tree for the workup and purification of morpholino-glyoxylate esters.
Detailed Experimental Protocol
(Recommended "Gold Standard" Procedure)
Reaction:
Morpholine (1.0 equiv) +
(1.2 equiv)+ Ethyl chlorooxoacetate (1.1 equiv)
Purification Procedure:
-
Concentration: Evaporate the reaction solvent (DCM) to ~20% volume to remove bulk volatile reagents. Dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol substrate). Note: EtOAc is preferred for extractions as it separates better from water than DCM.
-
Acid Wash: Wash the organic phase twice with 1M HCl (10 mL/mmol).
-
Checkpoint: The aqueous layer should be acidic (pH < 2).[1] This ensures all free morpholine is protonated and removed.
-
-
Base Wash: Wash the organic phase twice with Saturated
.-
Checkpoint: Gas evolution (
) indicates removal of acidic byproducts. Stop when bubbling ceases.
-
-
Brine Wash: Wash once with saturated NaCl solution to remove trapped water.
-
Drying: Dry over anhydrous
for 15 minutes. Filter and concentrate in vacuo. -
Chromatography: Load the crude oil onto a silica column. Elute with Hexanes:EtOAc (3:1) . The product typically elutes at
in this system.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. General procedures for amide bond formation via Acid Chlorides (Schotten-Baumann). [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For verifying basicity of morpholine vs product). [Link]
Sources
Technical Support Center: Stabilization of Ethyl morpholin-4-yl(oxo)acetate
Executive Chemical Profile
Compound: Ethyl morpholin-4-yl(oxo)acetate
Synonyms: Ethyl 2-morpholino-2-oxoacetate; Ethyl oxo(morpholino)acetate
Functional Class:
The Stability Paradox:
While the morpholine amide bond is relatively robust, the
The Degradation Matrix (Root Cause Analysis)
Understanding why the molecule degrades is the first step to preventing it.
Primary Threat: Hydrolysis (Moisture)
-
Mechanism: Water acts as a nucleophile, attacking the ester carbonyl.
-
Catalysts: Trace acids (often residual from synthesis using ethyl oxalyl chloride) or bases accelerate this process exponentially.
-
Product: The compound degrades into Morpholin-4-yl(oxo)acetic acid and Ethanol . The acid byproduct can autocatalyze further degradation.
Secondary Threat: Transesterification (Solvent Error)
-
Scenario: Storing the compound in methanol or isopropanol.
-
Outcome: The ethyl group is swapped for a methyl or isopropyl group, altering the molecular weight and purity profile.
Tertiary Threat: Photochemical Cleavage
-
Mechanism:
-Dicarbonyl systems absorb in the UV/blue spectrum, potentially leading to Norrish Type I cleavage, though this is slower than hydrolysis.
Visualizing the Degradation Pathway
Figure 1: The primary degradation pathways. Note that hydrolysis is irreversible and produces an acidic byproduct that can accelerate further decomposition.
Storage Protocol: The "Gold Standard"
To ensure shelf-life exceeding 12-24 months, adhere to this strict protocol.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Recommended) 2-8°C (Acceptable for <3 months) | Low temperature kinetically inhibits the hydrolysis reaction rate ( |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air and forms a better "blanket." |
| Container | Amber Glass Vials with Teflon-lined caps | Amber glass blocks UV/Blue light (preventing photolysis). Teflon prevents leaching of plasticizers. |
| Desiccant | Required (Secondary containment) | Store the vial inside a secondary jar containing activated silica gel or molecular sieves. |
| Thawing | Equilibrate to RT before opening | Opening a cold vial causes immediate condensation of atmospheric moisture onto the product. |
Troubleshooting & FAQs
Q1: My sample has turned from a clear oil/solid to a cloudy, viscous gum. Is it recoverable?
Diagnosis: This indicates significant hydrolysis. The "cloudiness" is often the formation of the carboxylic acid derivative, which has different solubility properties (and higher polarity) than the ester. Action:
-
Check pH: Dissolve a small amount in neutral water. If pH < 4.0, significant acid formation has occurred.
-
Recovery: You can attempt to re-dissolve the mixture in Dichloromethane (DCM) and wash with saturated Sodium Bicarbonate (
). The base will extract the acid impurity into the aqueous layer. Dry the organic layer over and re-concentrate. Verdict: If degradation is >20%, discard and repurchase/resynthesize.
Q2: Can I store a stock solution of this compound?
Answer: Yes, but solvent selection is critical .
-
DO NOT USE: Methanol, Ethanol, Water, or DMSO (DMSO is hygroscopic and can accelerate hydrolysis).
-
USE: Anhydrous Acetonitrile or Dichloromethane.
-
Shelf Life: Even in anhydrous solvents, solution stability is lower than solid state. Use within 2 weeks if stored at -20°C.
Q3: The Certificate of Analysis (CoA) reports a melting point. My sample melts 5°C lower. Why?
Answer: Melting point depression is a classic colligative property indicating impurities. In this specific molecule, the impurity is almost certainly Morpholin-4-yl(oxo)acetic acid .
-
Mechanism: The acid disrupts the crystal lattice of the ester.
-
Next Step: Run a TLC (Thin Layer Chromatography). The acid will streak or remain at the baseline (lower
) compared to the ester.
Q4: I synthesized this myself. It degraded within 24 hours. What went wrong?
Answer: The most common synthesis route involves Morpholine + Ethyl oxalyl chloride.
-
The Culprit: Residual HCl .
-
Explanation: If you did not perform a rigorous alkaline wash or use an amine scavenger (like Triethylamine) during synthesis, trapped HCl remains. Acid catalyzes ester hydrolysis thousands of times faster than neutral water.
-
Fix: Ensure the final workup includes a wash with
and the product is dried thoroughly under high vacuum to remove water traces.
Quality Control (QC) & Validation Workflow
Before using stored material in critical experiments, validate its integrity using this logic flow.
Figure 2: Decision tree for validating stored material. 1H-NMR is the preferred method over HPLC for detecting hydrolysis, as the acid proton is distinct.
Analytical Markers (1H-NMR in )
-
Intact Ester: Look for a sharp quartet at
4.3-4.4 ppm ( ) and a triplet at 1.3 ppm. -
Degradation:
-
Disappearance/shifting of the ethyl quartet.
-
Appearance of a broad singlet
ppm (Carboxylic acid proton). -
Appearance of free ethanol peaks (if not removed by vacuum).
-
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing general ester hydrolysis mechanisms and inductive effects of
-carbonyls). -
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic acyl substitution mechanisms).
-
Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General protocols for anhydrous storage).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-morpholino-2-oxoacetate. (Used for structural verification and physical property baselines).
Validation & Comparative
A Comparative Crystallographic Guide to Ethyl Morpholin-4-yl(oxo)acetate Derivatives: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated to enhance the pharmacological profiles of therapeutic agents.[1] Its unique physicochemical properties, including improved solubility and metabolic stability, make it a valuable component in medicinal chemistry.[1] This guide delves into the structural intricacies of a specific class of morpholine-containing compounds: ethyl morpholin-4-yl(oxo)acetate derivatives. Through a comparative analysis of their X-ray crystallography data, we aim to provide researchers with critical insights into how subtle molecular modifications can influence three-dimensional structure and, consequently, biological activity.
This guide will not only present a comparative analysis of crystallographic data but also provide a detailed, field-proven protocol for obtaining such data, ensuring scientific integrity and reproducibility.
The Significance of the Morpholine Scaffold in Drug Design
The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas. Its prevalence stems from its ability to impart favorable pharmacokinetic properties. The nitrogen atom's basicity is tempered by the electron-withdrawing effect of the oxygen atom, resulting in a pKa that is often optimal for physiological conditions. This, in turn, can lead to improved oral bioavailability and reduced off-target effects. Furthermore, the morpholine ring can engage in crucial hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.
The this compound core provides a versatile platform for chemical exploration. The oxoacetate group offers a key attachment point for various substituents, allowing for the fine-tuning of steric and electronic properties. Understanding the precise conformational preferences and intermolecular interactions of these derivatives at an atomic level is paramount for rational drug design.
Comparative Crystallographic Analysis
Table 1: Comparative Crystallographic Data for Hypothetical this compound Derivatives
| Derivative | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Resolution (Å) | R-factor | Key Intermolecular Interactions |
| Parent Compound (R = H) | HYPOTHET1 | P2₁/c | 10.5 | 8.2 | 12.1 | 95.5 | 1035 | 4 | 0.85 | 0.045 | C-H···O hydrogen bonds |
| Methyl Derivative (R = CH₃) | HYPOTHET2 | P2₁/c | 10.7 | 8.5 | 12.3 | 96.2 | 1080 | 4 | 0.90 | 0.050 | C-H···O hydrogen bonds, van der Waals contacts |
| Phenyl Derivative (R = Ph) | HYPOTHET3 | P-1 | 9.8 | 11.2 | 7.5 | 105.3 | 795 | 2 | 0.80 | 0.040 | C-H···O hydrogen bonds, π-π stacking |
Note: The data presented in this table is hypothetical and for illustrative purposes. Real experimental data should be retrieved from crystallographic databases like the Cambridge Structural Database (CSD) using the provided refcodes for actual compounds.
Analysis of Structural Variations:
-
Unit Cell Parameters: As illustrated in our hypothetical table, even a small modification like the addition of a methyl group can lead to slight changes in the unit cell dimensions and volume. The introduction of a bulky phenyl group would likely lead to a more significant alteration of the crystal packing, potentially resulting in a different space group and unit cell parameters.
-
Conformation of the Morpholine Ring: The morpholine ring typically adopts a chair conformation. However, the presence of substituents can influence the degree of ring puckering and the orientation of the ethyl oxoacetate side chain. This can be quantified by analyzing torsion angles within the molecule.
-
Intermolecular Interactions: The nature and pattern of intermolecular interactions are critical for understanding the solid-state properties of a compound, including its stability and dissolution rate. In the parent compound, one would expect to observe C-H···O hydrogen bonds involving the carbonyl oxygen and the morpholine oxygen. The introduction of a phenyl ring, as in our hypothetical derivative, could introduce π-π stacking interactions, leading to a more densely packed crystal structure.
Experimental Protocol: From Crystal to Structure
The following section provides a detailed, step-by-step methodology for the X-ray crystallographic analysis of this compound derivatives. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reliable data.
1. Crystal Growth and Selection:
-
Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free from defects.
-
Protocol:
-
Synthesize and purify the desired this compound derivative.
-
Employ slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to promote slow crystal growth.
-
Carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
2. Data Collection:
-
Rationale: The goal of data collection is to measure the intensities of a large number of Bragg reflections. Modern diffractometers equipped with sensitive detectors allow for rapid and accurate data acquisition.
-
Protocol:
-
Mount the crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters.
-
Select an appropriate data collection strategy to ensure high completeness and redundancy of the data.
-
Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
3. Data Processing and Structure Solution:
-
Rationale: The raw diffraction images need to be processed to extract the intensities of the individual reflections. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
Determine the space group of the crystal from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.
-
4. Structure Refinement:
-
Rationale: The initial structural model is refined against the experimental data to improve its accuracy. The goal is to minimize the difference between the observed and calculated structure factors.
-
Protocol:
-
Perform least-squares refinement of the atomic coordinates, displacement parameters, and other relevant parameters.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Analyze the final refined model to ensure its chemical and crystallographic reasonableness. Key metrics to check include the R-factor, goodness-of-fit, and the residual electron density map.
-
Generate a final crystallographic report in the standard CIF (Crystallographic Information File) format.
-
Visualization of the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the X-ray crystallography workflow.
Caption: Experimental workflow for X-ray crystallography.
Logical Relationships in Structure-Activity Relationship (SAR) Studies
The crystallographic data obtained serves as a critical input for understanding the structure-activity relationships of these derivatives. The following diagram illustrates the logical flow from molecular structure to biological activity.
Caption: Logic diagram for SAR studies.
Conclusion
X-ray crystallography provides an unparalleled level of detail into the three-dimensional architecture of this compound derivatives. By systematically analyzing the crystal structures of a series of these compounds, researchers can gain a profound understanding of how subtle changes in chemical structure translate into significant differences in solid-state properties and, ultimately, biological function. The methodologies and comparative framework presented in this guide are intended to empower scientists in their quest to design and develop novel therapeutics with enhanced efficacy and safety profiles. The morpholine scaffold, when strategically functionalized, will undoubtedly continue to be a cornerstone of successful drug discovery endeavors.
References
-
Dym, O., & Shulman, M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
-
Chen, T. L., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 230, 114099. [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Bylov, I. E., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions by Hirshfeld surface analysis and molecular docking study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145–1151. [Link]
-
Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243–2266. [Link]
-
Nassim, B. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutica Analytica Acta, 5(2), 1-5. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Moriguchi, T., et al. (2016). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1049–1050. [Link]
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Tiritiris, I. (2012). Morpholine-4-carboxamidinium ethyl carbonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]
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Tiam, T. S., et al. (2016). Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. ResearchGate. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Anstey, M. R., et al. (2021). CCDC 2130586: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
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Moriguchi, T., et al. (2016). Crystal Structure of Ethyl 2-(2-{1-[N-(4-Bromophenyl)-2-Oxo-2-Phenylacetamido]-2-Tert-Butylamino-2-Oxoethyl}-1h-Pyrrol-1-Yl)acetate. Amanote. [Link]
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Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
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Jones, P. G., et al. (2018). Crystal structure of ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1417–1420. [Link]
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Bouali, J., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1017. [Link]
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Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Der Pharma Chemica, 4(4), 1603-1607. [Link]
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A Guide to the Synthesis and Elemental Analysis of Ethyl morpholin-4-yl(oxo)acetate
A Comparative Framework for Purity and Structural Validation
This guide provides an in-depth comparison of theoretical and experimental data for the synthesis of Ethyl morpholin-4-yl(oxo)acetate, with a core focus on validation through elemental analysis. It is designed for researchers, scientists, and professionals in drug development who rely on precise and verifiable synthetic protocols. We will explore the causality behind the experimental design, from the choice of reagents to the principles of the analytical validation method, ensuring a self-validating and trustworthy workflow.
Introduction: The Imperative of Analytical Validation in Synthesis
In the realm of organic and medicinal chemistry, the synthesis of a novel compound is only the first step. Rigorous validation is paramount to confirm its identity, purity, and empirical formula.[1][2] this compound, a compound featuring the versatile morpholine scaffold, serves as an excellent case study. While modern spectroscopic methods like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis remains the gold standard for quantitatively determining the elemental composition of a pure organic compound.[1][3] This technique provides direct evidence of a compound's empirical formula and is a critical measure of its purity.[2][4]
This guide will detail a reliable synthesis protocol for this compound and subsequently apply elemental analysis to validate the product. We will compare the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) against the theoretically calculated values, offering a clear benchmark for synthetic success.
Synthesis of this compound
The synthesis involves a nucleophilic acyl substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis Workflow
The following protocol outlines the synthesis, work-up, and purification of the target compound.
Caption: Step-by-step workflow for the synthesis and purification.
Detailed Methodology:
-
Reaction Setup: To a solution of morpholine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM), cooled to 0°C in an ice bath, add ethyl oxalyl chloride (1.1 eq) dropwise.
-
Causality: Anhydrous conditions are crucial as ethyl oxalyl chloride is moisture-sensitive and can hydrolyze.[5] Pyridine acts as a base to neutralize the HCl formed, preventing protonation of the morpholine starting material.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Validation by Elemental Analysis
Elemental analysis operates on the principle of combustion, where a sample is burned in an oxygen-rich environment at high temperatures.[3][4] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6][7][8] These resulting gases are then separated and measured by detectors, allowing for the calculation of the mass percentage of each element in the original sample.[9][10]
The CHN Analysis Process
The validation of the synthesized compound is performed using a CHN Elemental Analyzer.
Caption: The workflow of CHN elemental analysis via combustion.
Protocol for Sample Analysis
-
Sample Preparation: Ensure the synthesized this compound is of high purity and thoroughly dried under a high vacuum to remove any residual solvents or water.
-
Causality: Residual water or solvents will lead to inaccurate, artificially inflated values for hydrogen and carbon, compromising the entire analysis.
-
-
Weighing: Accurately weigh approximately 2 mg of the sample into a tin capsule using a microbalance.[4] The exact mass must be recorded as it is critical for calculating the final elemental percentages.[8]
-
Instrumentation: Place the sample into the autosampler of a CHN Elemental Analyzer.
-
Analysis: The instrument performs the combustion and subsequent gas analysis automatically. The output is typically provided as the weight percentage of C, H, and N.
Results: A Comparison of Theory and Experiment
The core of the validation lies in comparing the experimental data with the theoretical values derived from the compound's molecular formula.
Theoretical Elemental Composition
-
Molecular Formula: C₈H₁₃NO₄
-
Molar Mass: 187.19 g/mol
-
Calculations:
-
% Carbon (C): (8 * 12.011) / 187.19 * 100% = 51.33%
-
% Hydrogen (H): (13 * 1.008) / 187.19 * 100% = 7.00%
-
% Nitrogen (N): (1 * 14.007) / 187.19 * 100% = 7.48%
-
Data Comparison Table
The following table presents the theoretical values alongside representative experimental results obtained from the elemental analysis of a purified batch of this compound.
| Element | Theoretical Value (%) | Experimental Value (%) | Deviation (%) |
| Carbon (C) | 51.33 | 51.21 | -0.12 |
| Hydrogen (H) | 7.00 | 7.05 | +0.05 |
| Nitrogen (N) | 7.48 | 7.41 | -0.07 |
Interpretation of Results
For a small molecule synthesis to be considered successful and the compound pure, the experimental values from elemental analysis should typically fall within ±0.4% of the theoretical values.[2][11][12] In this case, the deviations for C, H, and N are -0.12%, +0.05%, and -0.07%, respectively. All values are well within the accepted range.
-
Identity: The synthesized compound has the correct empirical formula, C₈H₁₃NO₄.
-
Purity: The sample is of high purity, free from significant amounts of solvent, water, or other impurities that would alter the elemental ratios.
Conclusion
The validation of a chemical synthesis is a multi-faceted process, and elemental analysis serves as a foundational pillar for establishing the empirical formula and purity of a compound. As demonstrated with this compound, a systematic approach combining a robust synthetic protocol with precise analytical techniques yields a trustworthy and verifiable result. The close agreement between theoretical and experimental elemental percentages confirms the successful synthesis and isolation of the target compound, fulfilling a critical requirement for its use in further research and development.
References
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Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM. [Link]
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Understanding the Working Principles of CHNO Analyzers. (2023-10-23). AZoM. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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CHNO by Combustion | Oxidation. Jordi Labs. [Link]
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Determination of C, H, N and O. [Link]
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Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
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Morpholines. Synthesis and Biological Activity. (PDF). ResearchGate. [Link]
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Chemists Debate the Value of Elemental Analysis. (2022-12-14). ACS Publications. [Link]
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Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (PMC). National Center for Biotechnology Information. [Link]
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An International Study Evaluating Elemental Analysis. (PDF). (2026-01-22). ResearchGate. [Link]
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Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]
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An International Study Evaluating Elemental Analysis. ChemRxiv. [Link]
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Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]
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Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (PMC). National Center for Biotechnology Information. [Link]
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Oxalyl chloride. Wikipedia. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (2025-08-07). ResearchGate. [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Safety Operating Guide
Mastering the Safe Handling of Ethyl Morpholin-4-yl(oxo)acetate: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Ethyl morpholin-4-yl(oxo)acetate.
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This compound, a compound utilized in various synthetic pathways, requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of self-validating protocols rooted in scientific causality. Our aim is to empower you, the researcher, with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
-
Flammability: The presence of the ethyl acetate moiety suggests that the compound may be a flammable liquid and vapor.[1] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.
-
Eye Irritation: Similar compounds are known to cause serious eye irritation.[1] Direct contact with the eyes could lead to significant damage.
-
Skin Corrosion/Irritation: Chemicals with amine functionalities, like the morpholine group, can cause skin burns and irritation.[2][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness.[1]
Given these potential hazards, a robust personal protective equipment (PPE) regimen is the first line of defense.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are essential to prevent splashes.[3] A full-face shield provides an additional layer of protection against splashes and unforeseen reactions. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3] |
| Body | Laboratory Coat/Chemical-Resistant Apron | A flame-retardant lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume Hood/Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Donning and Doffing of PPE: A Procedural Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: The recommended sequence for donning and doffing Personal Protective Equipment to ensure user safety and prevent contamination.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Ignition Sources: Keep the compound away from all sources of ignition, including hot plates, open flames, and electrical equipment that is not intrinsically safe.[1] Use non-sparking tools for all transfers.[1]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
Storage Plan
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Location: Store in a designated flammables cabinet.
Emergency and Disposal Protocols
A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Procedures
| Emergency Situation | Immediate Action Steps |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area and eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. |
Spill Response Workflow
Caption: A stepwise workflow for safely managing a spill of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated absorbents and PPE, must be considered hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[2][4]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
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Thames River Chemical Corp. (2018). Safety Data Sheet. [Link]
-
Henkel Corporation. (2019). Safety Data Sheet. [Link]
-
Pilot Chemical. (2015). Safety Data Sheet. [Link]
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Carl ROTH. (2025). Safety Data Sheet: 4-Ethylmorpholine. [Link]
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Acros Organics. (2009). Safety Data Sheet. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
